molecular formula C19H19NO6S B2538923 2-{[((1E)-2-phenylvinyl)sulfonyl](3-carboxypropyl)amino}benzoic acid CAS No. 300375-50-2

2-{[((1E)-2-phenylvinyl)sulfonyl](3-carboxypropyl)amino}benzoic acid

Cat. No.: B2538923
CAS No.: 300375-50-2
M. Wt: 389.42
InChI Key: XVMNTEZHAARJJO-WYMLVPIESA-N
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Description

2-{((1E)-2-phenylvinyl)sulfonylamino}benzoic acid is a complex organic compound with a unique structure that combines a sulfonyl group, a carboxylic acid group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{((1E)-2-phenylvinyl)sulfonylamino}benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2-phenylvinyl sulfonyl chloride with 3-carboxypropylamine under controlled conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-{((1E)-2-phenylvinyl)sulfonylamino}benzoic acid may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{((1E)-2-phenylvinyl)sulfonylamino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols.

Scientific Research Applications

2-{((1E)-2-phenylvinyl)sulfonylamino}benzoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{((1E)-2-phenylvinyl)sulfonylamino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{((1E)-2-phenylvinyl)sulfonylamino}benzoic acid include other sulfonyl-containing compounds, such as:

  • 2-Phenylsulfonylbenzoic acid
  • 3-Carboxypropylsulfonylbenzene
  • 2-{[(Phenylsulfonyl)amino]benzoic acid}

Uniqueness

What sets 2-{((1E)-2-phenylvinyl)sulfonylamino}benzoic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[3-carboxypropyl-[(E)-2-phenylethenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6S/c21-18(22)11-6-13-20(17-10-5-4-9-16(17)19(23)24)27(25,26)14-12-15-7-2-1-3-8-15/h1-5,7-10,12,14H,6,11,13H2,(H,21,22)(H,23,24)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMNTEZHAARJJO-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)N(CCCC(=O)O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCCC(=O)O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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